4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole
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Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H17BrN4OS and its molecular weight is 441.35. The purity is usually 95%.
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Biological Activity
The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole is a member of a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H16BrN3S
- Molecular Weight : 388.29 g/mol
The biological activity of this compound is largely attributed to its structural components that allow interaction with various biological targets. Similar compounds have demonstrated the following mechanisms:
- Antimicrobial Activity : Compounds with thiazole and triazole rings have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : The presence of the triazole moiety has been linked to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in critical cellular processes, leading to reduced growth and survival of pathogenic organisms.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit potent antimicrobial effects. For example:
Compound | Target Organisms | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 32 |
Compound B | S. aureus | 16 |
Compound C | C. albicans | 8 |
Anticancer Activity
In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 10 | Induces apoptosis via caspase activation |
A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 12 | Inhibition of microtubule assembly |
Study 1: Anticancer Properties
A study conducted by researchers evaluated the anticancer effects of a series of triazole derivatives on breast cancer cells (MDA-MB-231). The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, correlating with increased caspase activity and morphological changes indicative of apoptosis.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a derivative similar to our compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus and showed significant antifungal activity against Candida albicans.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4OS/c1-3-26-17-10-8-16(9-11-17)25-13(2)19(23-24-25)20-22-18(12-27-20)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUUFELORNVCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.